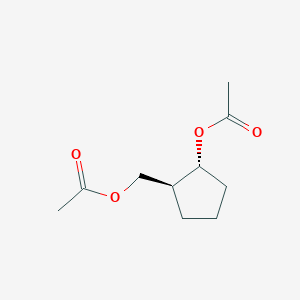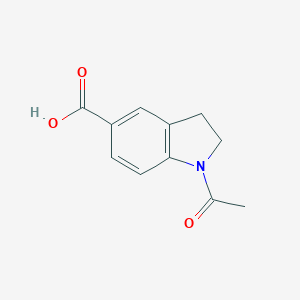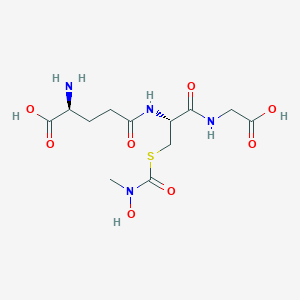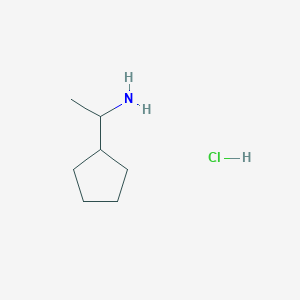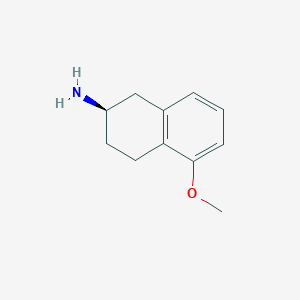
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a hydroxyethyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde has a molecular weight of 157.21 g/mol . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: is utilized in biochemistry for enzyme inhibition studies. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their function. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors that could lead to new therapeutic agents .
Pharmacology: Anticancer Research
In pharmacology, this compound has been explored for its potential anticancer properties. Piperidine derivatives, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde , have shown promise in modulating key signaling pathways involved in cancer cell proliferation and survival. Research is ongoing to determine its efficacy and mechanism of action in various cancer models .
Organic Synthesis: Building Block for Drug Design
The compound serves as an important building block in organic synthesis, particularly in the design and development of new pharmaceuticals. Its reactive aldehyde group makes it a versatile intermediate for constructing complex molecules, including piperidine derivatives that are prevalent in many drugs .
Material Science: Advanced Battery Technology
In material science, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is being investigated for its application in advanced battery technology. Its chemical properties may contribute to the development of more efficient and stable electrolytes for use in high-performance batteries .
Analytical Chemistry: Chromatography Standards
This compound is also used in analytical chemistry as a standard in chromatography. Its well-defined characteristics allow for accurate calibration of chromatographic systems, ensuring precise measurement of other substances in various samples .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, research is being conducted to utilize 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in pollutant degradation processes. Its chemical structure could play a role in breaking down harmful environmental pollutants, aiding in the detoxification and purification of ecosystems .
Safety and Hazards
While specific safety and hazard information for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.
properties
IUPAC Name |
4-(2-hydroxyethyl)piperidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYAIYXZFDQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428532 |
Source


|
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141047-47-4 |
Source


|
| Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
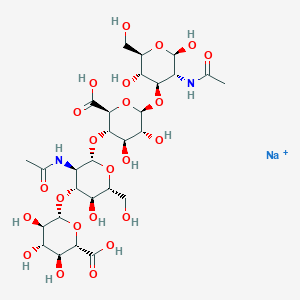
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)

